An In-Depth Technical Guide to 4-methylisoquinolin-7-ol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-methylisoquinolin-7-ol: Synthesis, Properties, and Applications
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-methylisoquinolin-7-ol, a substituted isoquinoline of interest in medicinal chemistry and materials science. Due to its limited commercial availability and the absence of a registered CAS number in publicly accessible databases, this document focuses on a proposed, robust synthetic route, detailed characterization methodologies, and potential applications based on its structural motifs. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound in their work.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of 4-methylisoquinolin-7-ol, featuring a methyl group at the 4-position and a hydroxyl group at the 7-position, presents a unique electronic and steric profile that could be exploited for targeted drug design and the development of novel functional materials. The hydroxyl group offers a site for further derivatization or hydrogen bonding interactions with biological targets, while the 4-methyl group can influence the planarity and solubility of the molecule.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO | Calculated |
| Molecular Weight | 159.19 g/mol | Calculated |
| CAS Number | Not available |
Proposed Synthesis of 4-methylisoquinolin-7-ol
Given the absence of a commercially available source, a reliable synthetic protocol is essential for accessing 4-methylisoquinolin-7-ol. A plausible and efficient approach is a modification of the Bischler-Napieralski reaction, a classic and robust method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline.[1][2][3]
The proposed synthetic pathway begins with the commercially available starting material, 3-methoxyphenethylamine. The hydroxyl group is protected as a methyl ether to prevent unwanted side reactions during the cyclization step. This protecting group can be efficiently removed in the final step to yield the target phenol.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 4-methylisoquinolin-7-ol.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the Bischler-Napieralski reaction and subsequent aromatization and deprotection steps.[1][2][3][4]
Step 1: Acetylation of 3-Methoxyphenethylamine
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To a solution of 3-methoxyphenethylamine (1 equivalent) in pyridine (5 volumes) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(3-methoxyphenyl)ethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
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To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus pentoxide (2 equivalents) and phosphorus oxychloride (3 equivalents).
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Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
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Cool the reaction to room temperature and carefully pour it onto crushed ice.
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Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
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Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 7-methoxy-1,4-dimethyl-3,4-dihydroisoquinoline.
Step 3: Aromatization to 7-Methoxy-4-methylisoquinoline
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Dissolve the crude 7-methoxy-1,4-dimethyl-3,4-dihydroisoquinoline in a suitable high-boiling solvent such as xylene.
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Add 10% palladium on carbon (10 mol%).
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Heat the mixture to reflux for 24 hours.
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Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield 7-methoxy-4-methylisoquinoline.
Step 4: Demethylation to 4-methylisoquinolin-7-ol
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Dissolve 7-methoxy-4-methylisoquinoline (1 equivalent) in anhydrous dichloromethane and cool to -78 °C.
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Add a solution of boron tribromide (1.5 equivalents) in dichloromethane dropwise.
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Carefully quench the reaction with methanol at 0 °C, followed by the addition of water.
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Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by recrystallization or column chromatography to obtain 4-methylisoquinolin-7-ol.
Characterization and Spectroscopic Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized 4-methylisoquinolin-7-ol. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.
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¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the O-H stretching of the phenolic group, as well as C-H and C=C stretching frequencies of the aromatic system.
Potential Applications and Future Directions
The 4-methylisoquinolin-7-ol scaffold holds promise in several areas of research and development:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a handle for the attachment of various pharmacophores, while the 4-methyl group can modulate the compound's pharmacokinetic properties.
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Kinase Inhibitors: Many substituted isoquinolines have been investigated as kinase inhibitors. The specific substitution pattern of 4-methylisoquinolin-7-ol could be explored for its potential to inhibit specific kinases involved in disease pathways.
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Materials Science: The planar aromatic structure and the presence of a hydrogen-bonding donor make this molecule a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
References
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Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
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Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]
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Kapoor, V. K.; Chawla, A. S.; Kumar, N.; Singh, S. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010; pp 399-402. [Link]
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Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]
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Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951 , 6, 191-206. [Link]
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Pomeranz, C. Über eine neue Isochinolin-Synthese. Monatsh. Chem.1893 , 14 (1), 116–119. [Link]
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Fodor, G.; Nagubandi, S. The Bischler-Napieralski reaction: a new mechanism. Tetrahedron1980 , 36 (10), 1279-1300. [Link]
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Davies, S. G.; Spino, C.; Laughton, C. A. Asymmetric synthesis of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines via the Bischler–Napieralski reaction. J. Chem. Soc., Perkin Trans. 11993 , 1225-1233. [Link]
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Roesch, K. R.; Larock, R. C. Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. J. Org. Chem.2001 , 66 (24), 8042–8051. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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